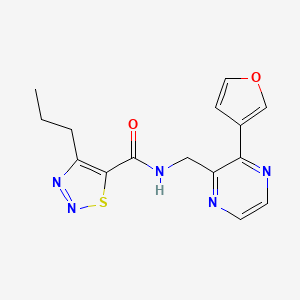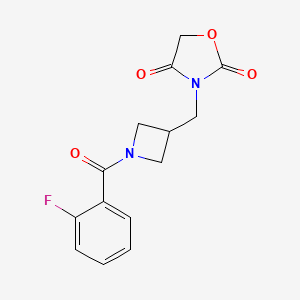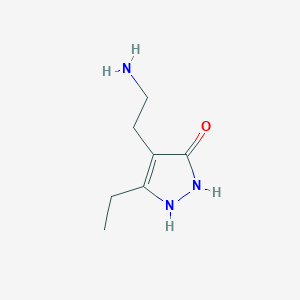![molecular formula C17H16N2O4S B2496755 3-(1-(苯并[b]噻吩-2-羰基)哌啶-4-基)噁唑烷-2,4-二酮 CAS No. 2034385-85-6](/img/structure/B2496755.png)
3-(1-(苯并[b]噻吩-2-羰基)哌啶-4-基)噁唑烷-2,4-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[1-(1-Benzothiophene-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzothiophene moiety, a piperidine ring, and an oxazolidine-2,4-dione structure
科学研究应用
3-[1-(1-Benzothiophene-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
生化分析
Biochemical Properties
3-(1-(Benzo[b]thiophene-2-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can modulate signaling pathways that are crucial for cell growth and differentiation . Additionally, the compound may bind to specific receptors, altering their activity and influencing downstream signaling events.
Cellular Effects
The effects of 3-(1-(Benzo[b]thiophene-2-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione on cells are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the MAPK/ERK pathway, which is involved in cell proliferation and survival. By modulating this pathway, the compound can induce apoptosis in cancer cells, thereby inhibiting tumor growth . Furthermore, it can alter the expression of genes involved in metabolic processes, leading to changes in cellular energy production and utilization.
Molecular Mechanism
At the molecular level, 3-(1-(Benzo[b]thiophene-2-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound can inhibit enzyme activity by binding to the active site, preventing substrate access. This inhibition can lead to a decrease in the production of certain metabolites, affecting cellular functions . Additionally, the compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(1-(Benzo[b]thiophene-2-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Over time, it may undergo degradation, leading to a decrease in its efficacy. Long-term studies have also indicated that prolonged exposure to the compound can result in adaptive cellular responses, such as changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 3-(1-(Benzo[b]thiophene-2-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At higher doses, it can cause toxic or adverse effects, such as hepatotoxicity or nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity.
Metabolic Pathways
3-(1-(Benzo[b]thiophene-2-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound can inhibit enzymes involved in glycolysis, leading to a decrease in glucose metabolism . This inhibition can result in reduced energy production and altered cellular metabolism. Additionally, the compound can affect the levels of specific metabolites, such as ATP and NADH, influencing cellular energy balance.
Transport and Distribution
The transport and distribution of 3-(1-(Benzo[b]thiophene-2-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters, such as ABC transporters, which regulate its intracellular concentration . Once inside the cell, the compound can bind to specific proteins, influencing its localization and accumulation. This binding can affect the compound’s activity and function, as well as its distribution within different cellular compartments.
Subcellular Localization
The subcellular localization of 3-(1-(Benzo[b]thiophene-2-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, the compound can be targeted to the nucleus, where it can modulate gene expression by interacting with transcription factors and other nuclear proteins.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(1-benzothiophene-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione typically involves multiple steps:
Formation of Benzothiophene Moiety: The benzothiophene ring can be synthesized through the cyclization of 2-mercaptobenzoic acid with acetic anhydride.
Piperidine Ring Formation: The piperidine ring is often synthesized via the hydrogenation of pyridine derivatives.
Oxazolidine-2,4-dione Formation: This can be achieved through the reaction of amino acids with carbonyl compounds under acidic conditions.
Coupling Reactions: The final step involves coupling the benzothiophene moiety with the piperidine ring and oxazolidine-2,4-dione under specific conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance production efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene moiety.
Reduction: Reduction reactions can occur at the carbonyl groups.
Substitution: Nucleophilic and electrophilic substitution reactions can take place at various positions on the benzothiophene and piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
作用机制
The mechanism of action of 3-[1-(1-benzothiophene-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, and ion channels, modulating their activity.
Pathways: The compound can influence various biochemical pathways, including those involved in cell signaling, apoptosis, and inflammation.
相似化合物的比较
Similar Compounds
- 1-(3-Methyl-1-benzothiophene-2-carbonyl)piperazine hydrochloride
- 1-(1’-{[3-(Methylsulfanyl)-2-benzothiophen-1-yl]carbonyl}spiro[1-benzofuran-3,4’-piperidin]-5-yl)methanamine
Uniqueness
3-[1-(1-Benzothiophene-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
IUPAC Name |
3-[1-(1-benzothiophene-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c20-15-10-23-17(22)19(15)12-5-7-18(8-6-12)16(21)14-9-11-3-1-2-4-13(11)24-14/h1-4,9,12H,5-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHBPIYYFBIVDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COC2=O)C(=O)C3=CC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide](/img/structure/B2496672.png)

![4-Cyclopropyl-5-fluoro-6-[4-(pyrrolidine-1-sulfonyl)piperazin-1-yl]pyrimidine](/img/structure/B2496674.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisonicotinamide](/img/structure/B2496676.png)


![N-(1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B2496681.png)
![N-(1,3-benzothiazol-2-yl)-N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2496683.png)



![Ethyl 3-{[6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-YL]amino}benzoate](/img/structure/B2496691.png)
![N-(isochroman-3-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2496692.png)

